Reduced Basicity (pKa) of 3-Chloroisoquinolin-6-amine vs. Unsubstituted 6-Aminoisoquinoline
The introduction of an electron-withdrawing chloro group at the 3-position of the isoquinoline ring dramatically alters the compound's basicity. The predicted pKa for 3-Chloroisoquinolin-6-amine is 3.55 ± 0.38 , which is substantially lower than the predicted pKa of 7.10 ± 0.10 for the unsubstituted parent scaffold, 6-Aminoisoquinoline . This 3.55-unit reduction indicates that at physiological pH, the 3-chloro derivative is predominantly in its neutral form, while the parent compound is largely protonated.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | pKa = 3.55 ± 0.38 (Predicted) |
| Comparator Or Baseline | 6-Aminoisoquinoline (CAS 23687-26-5): pKa = 7.10 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKa = -3.55 |
| Conditions | Predicted values, standard computational models (ACD/Labs or similar) |
Why This Matters
This significant difference in ionization state profoundly affects solubility, permeability, and the ability to engage in key electrostatic interactions with biological targets, making 3-Chloroisoquinolin-6-amine a distinct chemical probe compared to the parent amine.
